

Spectroscopic Analysis of Sec-Butyl Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	Sec-butyl acetate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **sec-butyl acetate** (C₆H₁₂O₂), a common solvent used in the pharmaceutical and chemical industries. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for compound identification, quality control, and analytical method development.

Molecular Structure

Sec-butyl acetate, systematically named butan-2-yl acetate, is an organic ester with the following chemical structure:

CH3-C(=O)-O-CH(CH3)-CH2-CH3

This structure consists of an acetyl group bonded to a sec-butyl group through an ester linkage. The molecule is chiral, with the stereocenter located at the secondary carbon of the butyl group.

Spectroscopic Data Summary

The empirical formula of **sec-butyl acetate** is C₆H₁₂O₂, and its molecular weight is approximately 116.16 g/mol .[1][2] The following tables summarize the key quantitative data



obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **sec-Butyl Acetate** (600 MHz, CDCl₃)[3]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.83	Sextet	6.8	1H	-O-CH(CH₃)-
2.05	Singlet	-	3H	CH ₃ -C(=O)-
1.63-1.59	Multiplet	-	2H	-CH2-CH3
1.21	Doublet	6.8	3H	-CH(CH₃)-
0.89	Triplet	6.8	3H	-CH2-CH3

Table 2: ¹³C NMR Spectroscopic Data for **sec-Butyl Acetate** (150 MHz, CDCl₃)[3]

Chemical Shift (δ) ppm	Carbon Assignment
171.0	C=O
72.3	-O-CH(CH₃)-
28.8	-CH ₂ (CH ₃)-
21.3	CH ₃ -C(=O)-
19.7	-CH(CH₃)-
9.8	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.



Table 3: Principal IR Absorption Bands for **sec-Butyl Acetate**[3]

Wavenumber (cm⁻¹)	Intensity	Assignment
2975, 2942, 2880	Strong	C-H (sp³) Stretching
1734	Strong	C=O (Ester) Stretching
1372	Medium	C-H Bending (Methyl)
1239	Strong	C-O (Ester) Stretching
1030, 1027	Medium	C-O Stretching

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Major Mass-to-Charge (m/z) Ratios from EI-MS of sec-Butyl Acetate[1][3]

m/z Ratio	Relative Intensity	Proposed Fragment Ion
116	~51%	[C ₆ H ₁₂ O ₂] ⁺ (Molecular Ion)
57	~49%	[C ₄ H ₉] ⁺ (sec-Butyl cation)
43	Base Peak (100%)	[CH₃CO] ⁺ (Acetyl cation)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a liquid sample like **sec-butyl acetate**.

NMR Spectroscopy Protocol (¹H and ¹³C)

Sample Preparation: Accurately weigh approximately 5-25 mg of the liquid sec-butyl acetate sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.



- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must fully dissolve the sample.
- Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.
- Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, 5 mm NMR tube. The final liquid column in the tube should be approximately 4-5 cm high.
- Data Acquisition:
 - Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner.
 - Place the tube into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
 - Tune the probe for the desired nucleus (¹H or ¹³C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.
 - Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

- Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean. If using salt plates, they should be handled by the edges to avoid moisture contamination.
- Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.



• Sample Application:

- For ATR-FTIR: Place one to two drops of neat (undiluted) sec-butyl acetate directly onto the center of the ATR crystal.
- For Salt Plates: Place one to two drops of the neat liquid sample onto the face of one salt plate. Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.
- Sample Holder: Mount the "sandwich" of salt plates into the spectrometer's sample holder.
- Data Acquisition: Place the sample holder into the instrument's sample beam path and acquire the IR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
- Cleaning: After analysis, thoroughly clean the ATR crystal or salt plates with a suitable dry solvent (e.g., dry acetone or isopropanol) and a soft, lint-free tissue.

Mass Spectrometry Protocol (Electron Ionization)

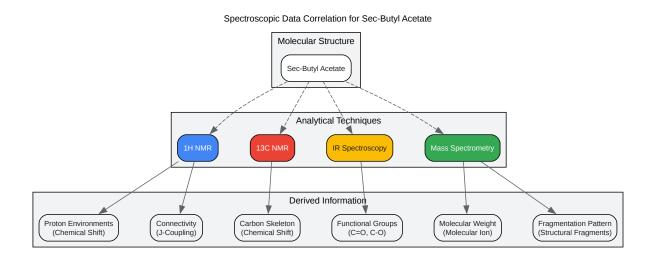
- Sample Preparation: Prepare a dilute solution of **sec-butyl acetate**. A typical concentration is in the range of 10-100 micrograms per mL.
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
- Instrument Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's protocol using a standard calibration compound to ensure accurate mass assignment and resolution.
- Sample Introduction: Introduce the sample into the ion source. For a volatile liquid like **sec-butyl acetate**, this can be done via direct infusion using a syringe pump or through a gas chromatography (GC) inlet.
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI) in the ion source, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.



• Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus the m/z ratio.

Data Interpretation and Visualization

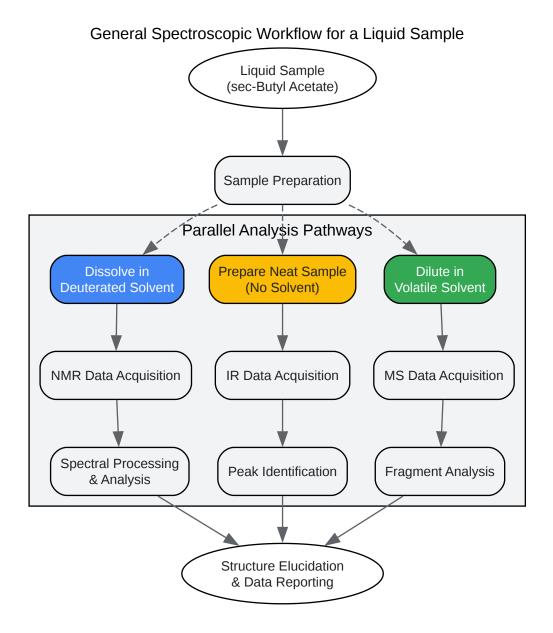
The following diagrams illustrate the relationship between the spectroscopic techniques and the structural information they provide, as well as a general workflow for analysis.



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Caption: Relationship between spectroscopic techniques and derived structural information.





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Caption: A generalized workflow for the spectroscopic analysis of a liquid sample.

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References



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